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molecular formula C6H8O4 B3188385 2-Propenoic acid, 2-methoxy-2-oxoethyl ester CAS No. 21045-69-2

2-Propenoic acid, 2-methoxy-2-oxoethyl ester

Cat. No. B3188385
M. Wt: 144.12 g/mol
InChI Key: AAXGLZUUHYACNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04547451

Procedure details

Into a five-liter, three-necked, round-bottom flash (equipped with a mechanical stirrer, a thermometer and a one-liter dropping funnel topped with a drying tube) were placed 527.9 mls. of acrylic acid, 662.7 mls. of methyl bromoacetate and 1750 mls. of ethyl acetate. The resulting solution was cooled to about 15° C. and 1073.2 mls. of triethylamine were added over a period of about one hour. An exotherm was noted and reaction temperature was maintained between 15° and 25° C. with an ice/salt cooling bath. Upon completion of the triethylamine addition, the cooling bath was removed and the reaction mixture was stirred at room temperature (25° to 30° C.) overnight. The resulting thick slurry was poured into 1750 mls. of distilled water and the organic layer was separated. The aqueous layer was extracted with ethyl acetate (two times, 500 mls. each) and the combined organic portions were washed successively with 500 mls. of 0.5N hydrochloric acid, 500 mls. of saturated aqueous sodium bicarbonate and, then, with 500 mls. of saturated aqueous sodium chloride. The organic solution (about 3.5 to 3.75 liters) was then dried (magnesium sulfate) and evaporated in vacuo (water aspirator) at ≤30° C. to provide a very pale-yellow product. The product was purified by addition of one gram of 2,6-di-tert-butyl-p-cresol as a free radical inhibitor and vacuum distilling through a distillation column. The purified product exhibited a boiling point of 50° C. (1.2 mm.) to 56° C. (1.9 mm.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].Br[CH2:7][C:8]([O:10][CH3:11])=[O:9].C(OCC)(=O)C>C(N(CC)CC)C>[C:1]([O:5][CH2:7][C:8]([O:10][CH3:11])=[O:9])(=[O:4])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature (25° to 30° C.) overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a five-liter, three-necked, round-bottom flash (equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
a thermometer and a one-liter dropping funnel topped with a drying tube
CUSTOM
Type
CUSTOM
Details
reaction temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooling bath
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
ADDITION
Type
ADDITION
Details
The resulting thick slurry was poured into 1750 mls
CUSTOM
Type
CUSTOM
Details
of distilled water and the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (two times, 500 mls
WASH
Type
WASH
Details
each) and the combined organic portions were washed successively with 500 mls
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution (about 3.5 to 3.75 liters) was then dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo (water aspirator) at ≤30° C.
CUSTOM
Type
CUSTOM
Details
to provide a very pale-yellow product
CUSTOM
Type
CUSTOM
Details
The product was purified by addition of one gram of 2,6-di-tert-butyl-p-cresol as a free radical inhibitor and vacuum
DISTILLATION
Type
DISTILLATION
Details
distilling through a distillation column
CUSTOM
Type
CUSTOM
Details
to 56° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C=C)(=O)OCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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